

# Toxicological Profile of 11H-Benzo[a]carbazole: A Technical Guide

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## Compound of Interest

Compound Name: 11H-Benzo[a]carbazole

Cat. No.: B1328763

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on **11H-Benzo[a]carbazole**. It is intended for informational purposes for a scientific audience. It is important to note that specific toxicological data for **11H-Benzo[a]carbazole** is limited, and some information presented herein is extrapolated from studies on the parent compound, carbazole, and other related benzo[a]carbazole derivatives. All handling of this chemical should be conducted with appropriate caution and safety measures in a laboratory setting.

## Executive Summary

**11H-Benzo[a]carbazole** is a polycyclic aromatic hydrocarbon (PAH) and a derivative of carbazole. While comprehensive toxicological data for this specific isomer is not readily available, information from related compounds and general knowledge of PAHs suggest potential concerns for human health. This guide provides a consolidated overview of the known safety information, potential genotoxicity, and likely metabolic pathways. The document also outlines standard experimental protocols relevant to the toxicological assessment of such compounds.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C <sub>16</sub> H <sub>11</sub> N	[1]
Molecular Weight	217.27 g/mol	
Appearance	Solid	
CAS Number	239-01-0	[1]
InChI Key	MYKQKWIPLZEVOW-UHFFFAOYSA-N	

## Toxicological Data

### Acute Toxicity

Specific quantitative acute toxicity data, such as an LD50 value for **11H-Benzo[a]carbazole**, is not available in the reviewed literature. However, safety data sheets provide hazard classifications that indicate potential for acute toxicity upon ingestion and irritation.

Table 1: Hazard Classification of **11H-Benzo[a]carbazole**

Hazard Statement	Classification
H302	Harmful if swallowed
H319	Causes serious eye irritation
H411	Toxic to aquatic life with long lasting effects

Source: Sigma-Aldrich Safety Information[2]

### Genotoxicity and Mutagenicity

Direct mutagenicity studies specifically for the 11H-isomer are limited. However, a study on "benzo(a)carbazole" indicated a clear dose-dependent mutagenic response with S9 metabolic activation, which is in contrast to the non-mutagenic nature of the parent compound carbazole under similar conditions.[3] The S9 activation suggests that metabolic products of benzo[a]carbazole are the mutagenic agents.

## Carcinogenicity

There are no specific carcinogenicity studies available for **11H-Benzo[a]carbazole**. However, the parent compound, carbazole, has shown evidence of carcinogenicity in animal studies. Oral administration of carbazole in mice resulted in a dose-dependent increase in liver neoplastic nodules and hepatocellular carcinomas.[4][5] Furthermore, 7H-dibenzo[c,g]carbazole, another benzocarbazole derivative, is listed as a carcinogen.[6] Given the mutagenic potential of benzo[a]carbazole and the carcinogenicity of related compounds, it is reasonable to suspect that **11H-Benzo[a]carbazole** may also possess carcinogenic properties.

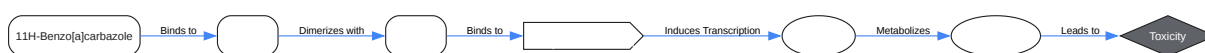
## Metabolism and Toxicokinetics

The metabolism of **11H-Benzo[a]carbazole** has not been explicitly studied. However, based on the metabolism of other carbazole derivatives and PAHs, it is highly probable that it is metabolized by the cytochrome P450 (CYP) enzyme system, particularly CYP1A1 and CYP1B1.[7][8] These enzymes are known to introduce hydroxyl groups and form epoxides, which can be further processed by other enzymes. The metabolic activation, particularly the formation of reactive epoxide intermediates, is a key step in the genotoxicity of many PAHs.

## Potential Signaling Pathway Interactions

### Aryl Hydrocarbon Receptor (AhR) Activation

Polycyclic aromatic hydrocarbons are known ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic-metabolizing enzymes like CYP1A1.[9][10] Activation of AhR by compounds like benzo[a]pyrene is a critical step in their metabolic activation and subsequent toxicity. It is plausible that **11H-Benzo[a]carbazole** also acts as an AhR agonist.

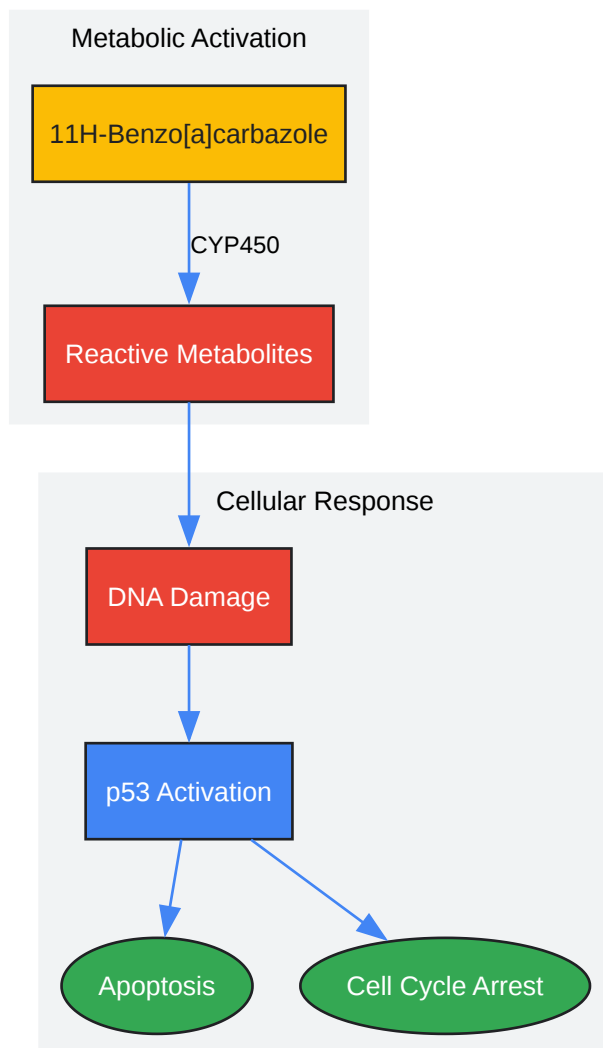


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Caption: Postulated Aryl Hydrocarbon Receptor (AhR) signaling pathway for **11H-Benzo[a]carbazole**.

## p53 Signaling Pathway

Some carbazole derivatives have been shown to activate the p53 signaling pathway, a critical pathway in cellular response to DNA damage that can lead to apoptosis or cell cycle arrest.[11] [12] The genotoxic potential of benzo[a]carbazole suggests that it or its metabolites could cause DNA damage, which would in turn be expected to activate the p53 pathway.



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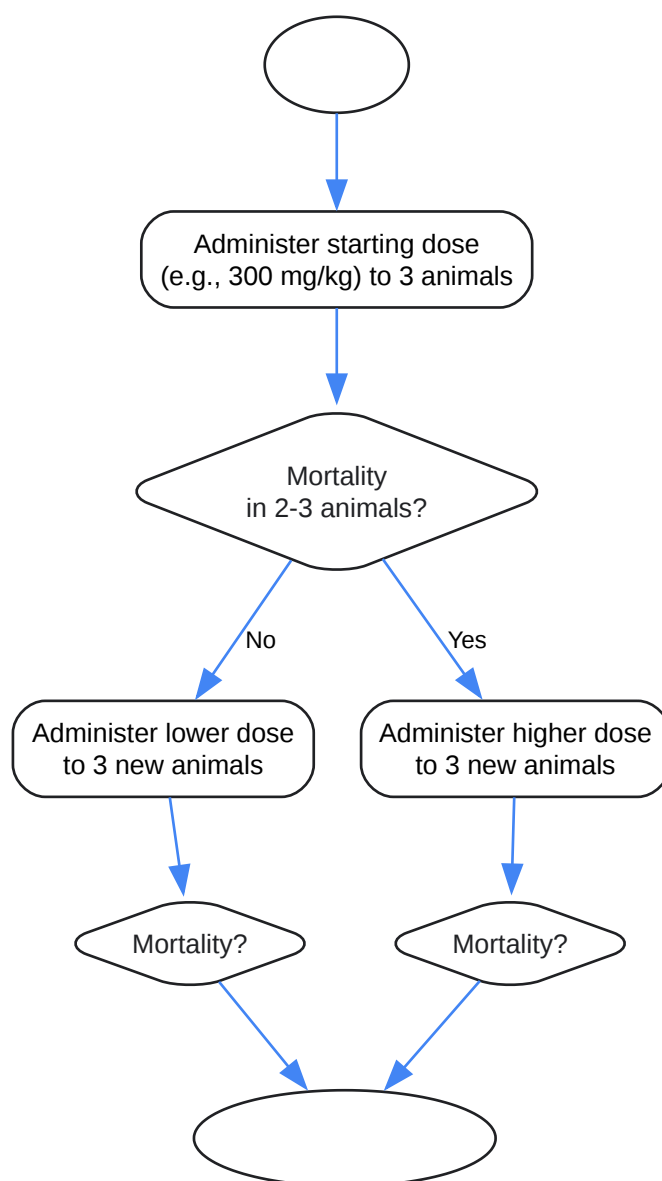
Caption: Potential involvement of **11H-Benzo[a]carbazole** in the p53 signaling pathway.

## Experimental Protocols

While specific experimental protocols for **11H-Benzo[a]carbazole** are not available, standard methodologies for assessing the toxicity of chemical compounds are well-established. The following are examples of relevant protocols based on OECD guidelines.

## Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.



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Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

- Animal Selection: Healthy, young adult rodents (typically female rats) are used.[\[13\]](#)
- Dosing: The substance is administered orally by gavage at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[\[13\]](#)
- Procedure: A stepwise procedure is used, with 3 animals per step. The outcome of the first step determines the next dose level. If mortality is observed in 2 or 3 animals, the test is repeated at a lower dose. If no or low mortality is observed, a higher dose is used.[\[13\]](#)
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Classification: The substance is classified based on the dose at which mortality is observed.[\[13\]](#)

## Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test is used to assess the mutagenic potential of a substance.

Methodology:

- Tester Strains: Histidine-dependent strains of *Salmonella typhimurium* (and sometimes tryptophan-dependent *Escherichia coli*) are used. These strains have mutations that prevent them from synthesizing an essential amino acid.[\[14\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.[\[14\]](#)
- Exposure: The tester strains are exposed to the test substance at various concentrations.
- Plate Incorporation Method: The bacteria, test substance, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal agar plate lacking the essential amino acid.

- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.<sup>[14]</sup>

## Conclusion and Future Directions

The available data on the toxicological profile of **11H-Benzo[a]carbazole** is sparse. Hazard classifications suggest acute oral toxicity and eye irritation potential. Extrapolation from related compounds, including the parent molecule carbazole and other benzo[a]carbazoles, indicates a strong likelihood of genotoxicity and potential carcinogenicity, likely mediated through metabolic activation by cytochrome P450 enzymes and interaction with the AhR and p53 signaling pathways.

To provide a comprehensive risk assessment, further research is critically needed, including:

- Acute and chronic toxicity studies to determine LD50, NOAEL, and target organ toxicity.
- In-depth genotoxicity assays, including a definitive Ames test on the 11H-isomer and in vivo micronucleus assays.
- Carcinogenicity bioassays in rodent models.
- Metabolism studies to identify the specific metabolites and the enzymes involved.
- Mechanistic studies to confirm the interaction with and activation of the AhR and p53 pathways.

Researchers and drug development professionals should treat **11H-Benzo[a]carbazole** as a potentially hazardous substance and handle it with appropriate engineering controls and personal protective equipment until more definitive toxicological data becomes available.

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